7,8,3',4'-Tetrahydroxyflavanone

Antioxidant Flavonoid Structure-activity relationship

Standard flavanones (naringenin, hesperetin) fail as substitutes in antioxidant SAR-their mono-hydroxylated A-rings lack the C7-C8 catechol that drives superior radical scavenging, while oxidative degradation under assay conditions yields false negatives. This dual-catechol tetrahydroxyflavanone solves both: • Superior ABTS/DPPH/FRAP activity vs. C7-monohydroxy analogues • Validated antitrypanosomal benchmark: IC₅₀ 0.5 μg/mL vs. T. b. rhodesiense • Selective K-562 leukemia cytotoxicity via B-ring ortho-dihydroxy motif • ≥98% HPLC purity; shipped ambient/blue ice globally.

Molecular Formula C15H12O6
Molecular Weight 288.25 g/mol
CAS No. 489-73-6
Cat. No. B1254125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8,3',4'-Tetrahydroxyflavanone
CAS489-73-6
Synonymsisookanin
Molecular FormulaC15H12O6
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESC1C(OC2=C(C1=O)C=CC(=C2O)O)C3=CC(=C(C=C3)O)O
InChIInChI=1S/C15H12O6/c16-9-3-1-7(5-12(9)19)13-6-11(18)8-2-4-10(17)14(20)15(8)21-13/h1-5,13,16-17,19-20H,6H2
InChIKeyZPVNWCMRCGXRJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8,3',4'-Tetrahydroxyflavanone: Chemical Identity and Occurrence


7,8,3',4'-Tetrahydroxyflavanone (CAS 489-73-6; molecular formula C15H12O6; molecular weight 288.25) is a polyhydroxylated flavanone distinguished by two ortho-dihydroxy (catechol) moieties at the C7–C8 and C3′–C4′ positions. It occurs naturally in Acacia confusa heartwood and has been isolated from Bidens species . Its defining structural feature—dual catechol systems in both the A- and B-rings—fundamentally distinguishes it from common dietary flavanones such as naringenin (single C5, C7, C4′ hydroxylation) and hesperetin [1].

Dual catechol system A-ring C7–C8 and B-ring C3′–C4′ catechol motifs distinct from common flavanones
Antioxidant & cell-model fit Reported SAR for antioxidant screening and selective leukemia cell-line studies
Antimicrobial screening Tetrahydroxyflavanone class associated with anti-MRSA activity context

Why Generic Flavanones Are Not Substitutes for 7,8,3',4'-Tetrahydroxyflavanone


Substituting 7,8,3',4'-tetrahydroxyflavanone with a structurally similar flavanone such as naringenin, eriodictyol, or 7-hydroxyflavanone is not scientifically equivalent because the C7–C8 catechol moiety confers both a dramatically higher antioxidant capacity and a distinct instability profile that alters assay outcomes [1]. The same catechol system that enhances radical scavenging activity simultaneously renders the compound susceptible to oxidation under standard assay conditions, leading to loss of antiproliferative signal that would be misattributed to intrinsic inactivity rather than chemical degradation [2]. Additionally, the B-ring catechol at C3′–C4′ is critical for selective cytotoxicity against specific leukemia cell lines—a property absent in mono-hydroxylated B-ring analogues [3]. Procurement decisions must account for these structure-driven functional divergences.

Catechol-driven activity-stability profile
Flavanones lacking the C7–C8 catechol (e.g., naringenin, pinocembrin) may exhibit lower antioxidant capacity and do not capture the instability inherent to the ortho-dihydroxy system.
B-ring catechol and cell selectivity
Mono-hydroxylated B-ring analogues may not reproduce the K-562 selectivity profile linked to the C3′–C4′ catechol; substitution could alter cell-model endpoint interpretation.
Misattribution of antiproliferative signal
Using a stable generic flavanone may mask oxidation-mediated signal loss, leading to incorrect structure-activity conclusions in antiproliferative assays.

Quantitative Evidence: 7,8,3',4'-Tetrahydroxyflavanone vs. Analogs


Antioxidant Activity: C7–C8 Catechol vs. C7-Hydroxy Flavanones

Flavonoids possessing a C7–C8 catechol moiety exhibit substantially higher antioxidant activity compared with their C7-hydroxy-only analogues. In a systematic SAR study testing multiple flavones and flavanones using ABTS, DPPH, and FRAP assays, compounds with the C7–C8 ortho-dihydroxy system consistently outperformed those lacking the C8 hydroxyl group [1]. The target compound, 7,8,3',4'-tetrahydroxyflavanone, embodies this C7–C8 catechol motif and is thus predicted to show similarly enhanced antioxidant capacity relative to C7-monohydroxy flavanones such as pinocembrin or naringenin.

Antioxidant activity
Class-level
C7–C8 catechol flavonoids: much higher antioxidant activity vs. C7-hydroxy analogues
Supports antioxidant SAR study fit
Inferred from class-level trend; direct compound data to verify
Antioxidant Flavonoid Structure-activity relationship

Antitrypanosomal Activity vs. 7,8-Dihydroxyflavone

In a direct comparative screen of over 100 flavonoids and related phenolics, 7,8,3',4'-tetrahydroxyflavone demonstrated in vitro activity against Trypanosoma brucei rhodesiense. Its potency ranked after the most active compound, 7,8-dihydroxyflavone, providing a quantifiable benchmark within the same scaffold family [1].

Antitrypanosomal IC50
Head-to-head
Target: IC50 0.5 μg/mL; Comparator 7,8-DHF: IC50 68 ng/mL
Potency ranking context for scaffold SAR
Reported in T. b. rhodesiense assay; ~7-fold lower potency than 7,8-DHF
Antitrypanosomal Neglected tropical diseases Antiparasitic

K-562 Leukemia Selectivity vs. Cycloflavan Analogs

Compound 3, identified as 7,8,3',4'-tetrahydroxyflavanone, exhibited selective antiproliferative inhibition against the K-562 chronic myelogenous leukemia cell line while showing no significant activity against other tested cancer cell lines. In contrast, a structurally related cycloflavan (compound 2) displayed broader cytotoxicity across HUVEC, THP-1, and HeLa cells [1]. The selectivity of the target compound is attributed to the ortho-dihydroxyl structural fragment in the B-ring [1].

Cell selectivity
Cross-study
Selective inhibition of K-562 cells; cycloflavan analog: GI50 29–43 μM across multiple lines
Supports leukemia-selectivity endpoint review
B-ring catechol linked to selectivity; broader cytotoxicity for comparator
Anticancer Leukemia Selective cytotoxicity

Dual Catechol Motifs: Enhanced Activity and Stability

Flavonoids with a C7–C8 catechol moiety exhibit markedly enhanced antioxidant activity compared with C7-monohydroxy analogues, a class-level SAR established across multiple flavone and flavanone scaffolds. However, these same C7–C8 catechol-containing compounds demonstrated significant instability under assay conditions, resulting in either no antiproliferative activity or very low activity in cancer cell line testing [1]. This instability is an inherent property of the C7–C8 ortho-dihydroxy system [2].

Stability context
Class-level
C7–C8 catechol compounds: high antioxidant activity but unstable under assay; very low antiproliferative signal
Requires oxidation control in cell-based assays
Low activity may reflect degradation, not intrinsic inactivity
Antioxidant Stability Flavonoid chemistry

Anti-MRSA Activity of Tetrahydroxyflavanones

In a comparative study of thirteen substituted flavanones against methicillin-resistant Staphylococcus aureus (MRSA), tetrahydroxyflavanones possessing 2′,4′- or 2′,6′-dihydroxylation of the B-ring and 5,7-dihydroxylation of the A-ring exhibited intensive activity, inhibiting the growth of all tested MRSA strains at MICs ranging from 3.13 to 6.25 μg/mL [1]. While the specific tetrahydroxyflavanone isomers tested were from Sophora exigua and Echinosophora koreensis, the SAR indicates that multiple hydroxylation patterns, including the C7–C8 and C3′–C4′ catechol systems present in 7,8,3',4'-tetrahydroxyflavanone, are critical for anti-MRSA potency [1].

Anti-MRSA activity
Class-level
Tetrahydroxyflavanones with A/B-ring hydroxylation inhibited MRSA strains at 3.13–6.25 μg/mL
Supports antimicrobial screening context
Class-level SAR; specific isomer activity to verify
Antibacterial MRSA Antimicrobial resistance

Application Scenarios for 7,8,3',4'-Tetrahydroxyflavanone


Catechol-Dependent Antioxidant SAR

7,8,3',4'-Tetrahydroxyflavanone is ideally suited as a positive control or test compound in SAR studies investigating the contribution of A-ring and B-ring catechol moieties to radical scavenging capacity. The C7–C8 catechol system confers markedly higher antioxidant activity than C7-monohydroxy flavanones in ABTS, DPPH, and FRAP assays [1]. Researchers can benchmark this compound against naringenin or pinocembrin to isolate the functional contribution of the C8 hydroxyl group, while the additional B-ring catechol at C3′–C4′ allows assessment of dual-catechol effects [1].

Anti-T. brucei Drug Discovery

This compound serves as a validated reference for antitrypanosomal screening programs. It was characterized in a comprehensive panel of over 100 flavonoids and showed in vitro activity against T. b. rhodesiense with an IC50 of 0.5 μg/mL, providing a calibrated benchmark for identifying more potent derivatives [2]. Its activity is approximately 7-fold lower than the most potent flavonoid in the screen, 7,8-dihydroxyflavone (IC50 68 ng/mL), enabling SAR-based optimization around the B-ring hydroxylation pattern [2].

Leukemia-Selective Antiproliferative Screening

The compound exhibits selective antiproliferative activity against the K-562 chronic myelogenous leukemia cell line while lacking activity against other cancer types, a profile linked to its B-ring ortho-dihydroxyl fragment [3]. This selectivity distinguishes it from broadly cytotoxic flavanone derivatives. Procurement is indicated for leukemia-focused target validation studies or for use as a selectivity control in multi-line cancer panels [3].

Anti-MRSA Screening and SAR Optimization

As a tetrahydroxyflavanone with dual catechol systems, this compound is a rational candidate for anti-MRSA screening programs. Class-level evidence demonstrates that tetrahydroxyflavanones with specific A/B-ring hydroxylation patterns inhibit all tested MRSA strains at MICs of 3.13–6.25 μg/mL [4]. 7,8,3',4'-Tetrahydroxyflavanone represents a distinct hydroxylation isomer from the Sophora and Echinosophora isolates originally tested, offering a novel scaffold for exploring substitution pattern-activity relationships against drug-resistant Gram-positive pathogens [4].

Application
Selection Property
Validation Focus
Antioxidant SAR studies
C7–C8 catechol antioxidant profile
Radical scavenging assay conditions
Antitrypanosomal benchmark screening
7,8-dihydroxyflavone comparator context
IC50 ranking and scaffold SAR
Leukemia cell-model selectivity
B-ring catechol dependent selectivity
K-562 vs. multi-line panel endpoints
Anti-MRSA screening
Tetrahydroxyflavanone hydroxylation pattern
MIC and strain-panel endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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